N,N',N''-Methylidynetrisformamide
Overview
Description
N,N’,N’'-Methylidynetrisformamide, also referred to as tris(formamido)methane, is an organic compound with the linear formula (HCONH)3CH . It has a molecular weight of 145.12 g/mol .
Molecular Structure Analysis
The molecular structure of N,N’,N’'-Methylidynetrisformamide consists of a central carbon atom bonded to three formamide groups (HCONH). The InChI string representation of its structure isInChI=1S/C4H7N3O3/c8-1-5-4(6-2-9)7-3-10/h1-4H,(H,5,8)(H,6,9)(H,7,10)
. Physical and Chemical Properties Analysis
N,N’,N’'-Methylidynetrisformamide is a solid substance that decomposes at 170-172 °C . It is soluble in water, producing a clear, colorless solution at a concentration of 25 mg/mL .Scientific Research Applications
Catalytic Wet Air Oxidation
N,N-dimethylformamide (DMF) is extensively used as a versatile solvent in various processes, making it prevalent in many industrial effluents. Research on catalytic wet air oxidation of aqueous solutions of DMF has been conducted, showing that DMF decomposition and oxidation result in the formation of dimethylamine (DMA), methylamine (MA), and ammonium as major N-containing products. This process is crucial for managing industrial effluent containing DMF (Grosjean, Descorme, & Besson, 2010).
Rate Processes and NMR Spectroscopy
DMF's role in rate processes and nuclear magnetic resonance (NMR) spectra has been explored. Mathematical methods were developed for calculating rate constants in processes affecting NMR absorption lines. High-resolution proton spectra of DMF have indicated planar R1CO-NR2R3 skeletons, contributing significantly to the understanding of NMR spectroscopy in organic chemistry (Gutowsky & Holm, 1956).
Methylation of NH-Containing Heterocycles
The use of DMF-DMA (N,N-dimethylformamide dimethylacetal) as a methylating agent for NH-containing groups and heterocycles has been studied. This research provides valuable insights for optimizing reaction conditions for various substrates, highlighting DMF's versatility as a reagent (Fairley, Hall, & Greenwood, 2013).
Synthesis of N-Methyl- and N-Alkylamines
DMF plays a role in the synthesis of N-methyl- and N-alkylamines, crucial in life science molecules. An expedient reductive amination process using Co3O4-based catalysts for synthesizing these amines showcases DMF's application in organic synthesis and industrial production (Senthamarai et al., 2018).
Microbial Degradation in Wastewater Treatment
A strain of high-efficient DMF-degrading bacteria, Paracoccus sp. DMF-3, was isolated from activated sludge, showcasing DMF's role in bioremediation. This bacterium effectively removes DMF in industrial wastewater, representing an ecological application of DMF in environmental management (Zhou et al., 2018).
Electrosynthesis and Poly(N-methylaniline)
The electropolymerisation of N-methylaniline in DMF was studied, revealing the formation of a thin film of poly(N-methylaniline) in DMF. This research contributes to the field of polymer chemistry and material science, highlighting DMF's utility in electrosynthesis (Wei et al., 2005).
Beyond a Solvent: Multiple Roles in Organic Chemistry
DMF is not just a solvent but also acts as a reagent, catalyst, and stabilizer in organic chemistry. This versatility makes DMF a unique chemical, playing multiple roles in various chemical transformations (Heravi, Ghavidel, & Mohammadkhani, 2018).
Safety and Hazards
N,N’,N’'-Methylidynetrisformamide is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .
Mechanism of Action
Target of Action
This compound is a relatively new subject of study, and its specific interactions with biological targets are still under investigation .
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in the body . .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect its action .
Properties
IUPAC Name |
N-(diformamidomethyl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O3/c8-1-5-4(6-2-9)7-3-10/h1-4H,(H,5,8)(H,6,9)(H,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPCDFJZADHNHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)NC(NC=O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197264 | |
Record name | N,N',N''-Methylidynetrisformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4774-33-8 | |
Record name | N,N′,N′′-Methylidynetris[formamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4774-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N',N''-Methylidynetrisformamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004774338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4774-33-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N',N''-Methylidynetrisformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N',N''-methylidynetrisformamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N',N''-METHYLIDYNETRISFORMAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C7AW8G2ZG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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